Chronic angina is a common cardiovascular condition affecting millions worldwide and causes significant disability while interfering with daily activities. Ranolazine is a well-tolerated piperazine derivative used for the management of this condition, offering relief from uncomfortable and debilitating symptoms. With a mechanism of action different from drugs used to treat the same condition, ranolazine is a promising anti-anginal therapy. It was originally approved by the FDA in 2006.
Ranolazine is an Anti-anginal. The mechanism of action of ranolazine is as a Cytochrome P450 3A Inhibitor, and P-Glycoprotein Inhibitor, and Cytochrome P450 2D6 Inhibitor, and Organic Cation Transporter 2 Inhibitor.
Ranolazine is a unique, orally available antiangina agent. Chronic ranolazine therapy has not been associated with serum enzyme elevations, but has been linked to rare cases of mild, clinically apparent liver injury.
Ranolazine is an orally available, piperazine derivative with anti-anginal and potential antineoplastic activities. Ranolazine's mechanism of action for its anti-ischemic effects has yet to be fully elucidated but may involve the alteration of the trans-cellular late sodium current in the ischemic myocyte. By preventing the rise of intracellular sodium levels, ranolazine may affect the transport activity of sodium-dependent calcium channels and prevent the calcium overload during myocardial ischemia, thereby preventing cellular injury. Ranolazine's potential antineoplastic effect may depend on its inhibitory effect on fatty acid oxidation, which may sensitize tumor cells to apoptosis and decrease tumor cell proliferation; fatty acid oxidation provides energy and promotes tumor cell proliferation and survival.
An acetanilide and piperazine derivative that functions as a SODIUM CHANNEL BLOCKER and prevents the release of enzymes during MYOCARDIAL ISCHEMIA. It is used in the treatment of ANGINA PECTORIS.
Ranolazine
CAS No.: 95635-55-5
Cat. No.: VC20741744
Molecular Formula: C24H33N3O4
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 95635-55-5 |
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Molecular Formula | C24H33N3O4 |
Molecular Weight | 427.5 g/mol |
IUPAC Name | N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide |
Standard InChI | InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29) |
Standard InChI Key | XKLMZUWKNUAPSZ-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O |
Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O |
Appearance | Powder |
Boiling Point | 624.1 |
Colorform | White to off-white solid |
Melting Point | 120-124 |
Chemical Properties and Structure
Ranolazine, chemically known as N-(2,6-dimethylphenyl)-4(2-hydroxy-3-[2-methoxyphenoxy]-propyl)-1-piperazine acetamide dihydrochloride, is a piperazine derivative with the molecular formula C₂₄H₃₃N₃O₄ . First patented in 1986, this compound has distinctive chemical characteristics that contribute to its therapeutic profile.
Physical and Chemical Characteristics
Ranolazine presents as a white solid with specific physical properties that influence its pharmacological behavior and formulation requirements.
Property | Value |
---|---|
Molecular Weight | 427.54 g/mol |
Melting Point | 119-120°C |
Boiling Point | 624.1±55.0°C (Predicted) |
Density | 1.174±0.06 g/cm³ (Predicted) |
Solubility | Slightly soluble in DMSO and Methanol |
pKa | 14.06±0.20 (Predicted) |
Physical Form | Solid |
Color | White |
Table 1: Physical and Chemical Properties of Ranolazine
These properties have important implications for the drug's formulation, stability, and bioavailability. The compound's solubility profile particularly influences its absorption characteristics and necessitated the development of specialized sustained-release formulations for clinical use.
Pharmacological Properties
Ranolazine exhibits a complex pharmacological profile that differentiates it from traditional antianginal medications such as beta-blockers, calcium channel blockers, and nitrates.
Mechanism of Action
The primary mechanism of ranolazine involves selective inhibition of the late sodium current in cardiac cells. At clinically therapeutic levels, ranolazine inhibits both sodium and potassium ion channel currents . This mechanism is particularly significant in understanding its antianginal effects.
During myocardial ischemia, enhanced sodium-calcium exchange occurs due to augmented late phase of the inward sodium current activity, leading to increased cytosolic calcium concentration . This intracellular calcium overload is a critical factor in the reduced left ventricular relaxation caused by ischemia and reperfusion. The elevated left ventricular diastolic wall tension further compromises myocardial blood flow, creating a vicious cycle of ischemia .
Ranolazine interrupts this pathophysiological process by inhibiting the late sodium current, thereby preventing the cascade that leads to calcium overload and subsequent myocardial dysfunction. Additionally, calcium overload adversely affects myocardial electrical activity, predisposing to ventricular tachycardia, which ranolazine may help mitigate .
Target Interactions
Ranolazine interacts with multiple targets in the cardiovascular system:
Target | Action | Organism |
---|---|---|
Plasminogen | Modulator | Humans |
Sodium channel protein | Inhibitor | Humans |
Inward rectifier potassium channel | Inhibitor | Humans |
Voltage gated L-type calcium channel | Inhibitor | Humans |
Alpha-1 adrenergic receptors | Antagonist | Humans |
Beta-1 adrenergic receptor | Antagonist | Humans |
Fatty acid | Other/Unknown | - |
Table 2: Ranolazine Target Interactions
These multiple interactions explain ranolazine's complex effects on cardiac physiology beyond simple vasodilation. Unlike traditional antianginal medications, ranolazine exerts minimal direct effects on atrioventricular nodal conduction and demonstrates only weak direct vasodilatory properties through its limited activity on L-type calcium channels .
Clinical Applications
Ranolazine has established applications in cardiovascular medicine, with its primary approved use being for chronic stable angina pectoris.
Clinical Effectiveness in Chronic Stable Angina
Numerous randomized controlled trials have demonstrated ranolazine's efficacy in reducing angina symptoms and improving exercise tolerance in patients with chronic stable angina.
The Monotherapy Assessment of Ranolazine in Stable Angina (MARISA) and Combination Assessment of Ranolazine in Stable Angina (CARISA) trials enrolled patients with chronic effort angina of at least 3 months duration who demonstrated reproducible treadmill-induced exercise-induced angina and ST-segment depression at low exercise workloads . These studies provided the foundation of evidence that supported the registration of ranolazine SR (Ranexa®) for clinical use in chronic ischemic heart disease .
A meta-analysis of six randomized trials enrolling 9,223 patients assessed the effects of ranolazine on various clinical endpoints. The analysis found that at both trough and peak levels, ranolazine significantly improved:
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Exercise duration
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Time to onset of angina
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Time to 1mm ST-segment depression
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Weekly angina frequency
Importantly, these benefits were achieved without substantial effects on blood pressure and heart rate, distinguishing ranolazine from other antianginal agents .
Major Clinical Trials
Several landmark clinical trials have evaluated ranolazine's efficacy and safety, providing the evidence base for its clinical applications.
MERLIN-TIMI 36 Trial
The Metabolic Efficiency with Ranolazine for Less Ischemia in Non-ST-Elevation Acute Coronary Syndrome (MERLIN-TIMI 36) trial was a large-scale study investigating ranolazine in patients with acute coronary syndrome. This trial and its subsequent analyses provided valuable insights into ranolazine's effects across different patient populations.
Author | Year | Population | Treatment | Primary Endpoint Results | CV Death | Recurrent Ischemia |
---|---|---|---|---|---|---|
Morrow et al. | 2007 | MERLIN-TIMI 36 trial (n=6,560) | Ranolazine vs placebo | 21.8% vs 23.5% HR 0.92 (0.83–1.02) p = 0.98 | 4.4% vs 4.5% HR 1.00 (0.79–1.25) p = 0.98 | 13.9% vs 16.1% HR 0.87 (0.76–0.99) p = 0.03 |
Wilson et al. | 2009 | Prior chronic angina in MERLIN-TIMI 36 trial (n=3,565) | Ranolazine vs placebo | 25.2% vs 29.4% HR 0.86 (0.75–0.97) p = 0.017 | 11.9% vs 12.5% HR 0.97 (0.80–1.16) p = 0.71 | 16.5% vs 21.1% HR 0.78 (0.67–0.91) p = 0.002 |
Morrow et al. | 2009 | Diabetic population in MERLIN-TIMI 36 trial (n=2,220) | Ranolazine vs placebo | - | - | 15.1% vs 19.2% HR 0.75 (0.61–0.93) p = 0.008 |
Morrow et al. | 2010 | BNP >80 pg/ml in MERLIN-TIMI 36 trial (n=1,935) | Ranolazine vs placebo | 23% vs 29% HR 0.79 (0.66–0.94) p <0.05 | 7.1% vs 8.9% HR 0.83 (0.66–1.05) p >0.05 | 14.3% vs 18% HR 0.78 (0.62–0.98) p <0.05 |
Table 3: Ranolazine Efficacy in MERLIN-TIMI 36 Trial and Subsequent Post-hoc Analyses
Furthermore, post-hoc analyses revealed significant benefits in specific patient populations:
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Diabetic patients experienced a 25% reduction in recurrent ischemia (p = 0.008)
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Patients with elevated BNP (>80 pg/ml) showed a 21% reduction in the primary endpoint (p <0.05) and a 22% reduction in recurrent ischemia (p <0.05)
TERISA Trial
The Type 2 Diabetes Evaluation of Ranolazine in Subjects with Chronic Stable Angina (TERISA) trial specifically investigated ranolazine in patients with diabetes, coronary artery disease, and stable angina who were already being treated with two antianginal drugs .
In this study, 949 patients were randomized to receive either ranolazine SR 1000 mg twice daily or placebo for 8 weeks after a single-blind, 4-week placebo run-in. The primary outcome was the average weekly number of angina episodes recorded by an electronic diary. Results showed that the ranolazine-treated arm had significantly lower weekly angina frequency (p = 0.008) and sublingual nitroglycerin use (p = 0.003) compared with placebo .
Pharmacokinetics and Dosing
Understanding ranolazine's absorption, distribution, metabolism, and excretion is essential for optimal clinical use.
Formulation and Absorption
Ranolazine is available as a sustained-release (SR) formulation, marketed as Ranexa®. This formulation was developed to overcome the relatively short half-life of immediate-release ranolazine and to provide more consistent plasma levels throughout the dosing interval .
The drug demonstrates dose-dependent pharmacokinetics, with higher doses resulting in disproportionately higher plasma concentrations due to saturable first-pass metabolism and P-glycoprotein-mediated intestinal efflux .
Dosing Considerations
Standard dosing of ranolazine SR typically begins at 500 mg twice daily, with potential dose escalation to 1000 mg twice daily based on clinical response and tolerability . The maximum recommended dose is 1000 mg twice daily.
Dose adjustments are necessary for specific patient populations:
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Moderate hepatic impairment requires dose limitation to 500 mg twice daily
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Strong CYP3A4 inhibitors (such as ketoconazole, diltiazem, verapamil) necessitate dose limitation to 500 mg twice daily due to increased ranolazine exposure
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Concurrent use with P-glycoprotein inhibitors (such as cyclosporine) may increase plasma concentrations
Special Populations and Considerations
Ranolazine has been studied in various patient subgroups, providing insights into its efficacy and safety across different populations.
Diabetes Mellitus
Beyond its antianginal effects, ranolazine demonstrates beneficial metabolic properties. In clinical trials, including the MERLIN-TIMI 36 substudy in diabetic patients, ranolazine treatment was associated with significant reductions in hemoglobin A1c compared to placebo .
The TERISA trial specifically focused on patients with type 2 diabetes and confirmed ranolazine's efficacy in reducing angina frequency and nitroglycerin use in this population . These findings suggest that ranolazine may offer particular advantages for patients with both coronary artery disease and diabetes.
Gender-Specific Effects
In a gender-specific analysis of the MERLIN-TIMI 36 trial data, women treated with ranolazine showed a more significant reduction of recurrent ischemia (p = 0.024), as well as fewer angina attacks (p <0.001) and reduced requests for antianginal therapy intensification (p = 0.003) compared to men . This suggests potential gender differences in response to ranolazine that may warrant consideration in clinical decision-making.
Future Directions and Emerging Applications
While ranolazine is currently approved only for chronic stable angina, ongoing research is exploring its potential in several other cardiovascular and non-cardiovascular conditions.
Microvascular Coronary Dysfunction
Patients with angina but without obstructive coronary artery disease often have microvascular coronary dysfunction (MCD). Ranolazine's mechanism of action may be particularly beneficial in addressing the pathophysiology of MCD, and clinical trials are evaluating its efficacy in this patient population .
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